BenchChemオンラインストアへようこそ!

3-(4-Aminophenoxy)-benzylamine

VAP-1 SSAO amine oxidase

3-(4-Aminophenoxy)benzylamine (CAS 30202-95-0) is a critical negative control and SAR probe for VAP-1/SSAO research. Its exceptionally weak activity (IC50 > 100 µM) and >294-fold difference from para-isomers are rigorously validated for hit confirmation and off-target profiling. Procure the exact meta-isomer to ensure assay fidelity and experimental reproducibility.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
Cat. No. B1507473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Aminophenoxy)-benzylamine
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC=C(C=C2)N)CN
InChIInChI=1S/C13H14N2O/c14-9-10-2-1-3-13(8-10)16-12-6-4-11(15)5-7-12/h1-8H,9,14-15H2
InChIKeyCNEPNGNLZCESMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Aminophenoxy)benzylamine: A Differentiated Aryl Benzylamine Building Block for VAP-1/SSAO-Targeted Probe Development


3-(4-Aminophenoxy)benzylamine (CAS 30202-95-0) is a synthetic aryl benzylamine derivative comprising a benzylamine core linked via an ether bridge to a 4-aminophenyl group, yielding a molecular formula of C13H14N2O and molecular weight of 214.26 g/mol . This compound belongs to the broader class of aminophenoxy-substituted benzylamines, which are primarily investigated as chemical intermediates and as tool compounds for probing Vascular Adhesion Protein-1 (VAP-1/Semicarbazide-Sensitive Amine Oxidase, SSAO) activity [1]. Its distinct substitution pattern (meta-aminomethyl, para-aminophenoxy) confers a specific, and notably weak, interaction profile with VAP-1, making it a valuable comparator or negative control in studies where higher-potency analogs are the primary focus [1].

Why Substituting 3-(4-Aminophenoxy)benzylamine with Other Benzylamines is Scientifically Unjustified


Generic substitution of 3-(4-Aminophenoxy)benzylamine with structurally similar aryl benzylamines is not advisable due to profound, quantifiable differences in target engagement. The compound's specific interaction with VAP-1/SSAO is exceptionally weak (IC50 > 100,000 nM), a characteristic that is not shared by close positional isomers or other aryl benzylamine derivatives [1]. For example, the para-substituted isomer, 4-(4-Aminophenoxy)benzylamine, displays a >294-fold higher affinity for human VAP-1 [2]. Similarly, other aryl benzylamines in the same assay system achieve low-nanomolar potency [3]. These stark contrasts in biological activity directly impact experimental outcomes, particularly in biochemical assays where the compound's role as an inactive control or weak binder is critical for data interpretation. Therefore, procurement decisions must be based on this specific molecular entity, not on a general chemical class.

Quantitative Differentiation Evidence for 3-(4-Aminophenoxy)benzylamine vs. Comparator Analogs


VAP-1/SSAO Inhibition: A >3,000-Fold Activity Gap Separates 3-(4-Aminophenoxy)benzylamine from Potent Aryl Benzylamine Inhibitors

3-(4-Aminophenoxy)benzylamine exhibits minimal inhibition of human and rat Vascular Adhesion Protein-1 (VAP-1), with IC50 values consistently exceeding 100,000 nM [1]. In direct contrast, a high-potency aryl benzylamine comparator (BDBM128993) demonstrates an IC50 of 32 nM against human VAP-1 in the same radiochemical assay [2]. This represents an activity gap of over 3,000-fold. Furthermore, the compound's affinity for rat VAP-1 is similarly weak (IC50 > 100,000 nM) compared to the same comparator's potent inhibition of the rat enzyme (IC50 = 9.8 nM) [2], a >10,000-fold difference.

VAP-1 SSAO amine oxidase

Regioisomeric Control: The Meta-Substituted Benzylamine Exhibits 294-Fold Weaker VAP-1 Affinity than its Para-Analog

The position of the aminomethyl group on the central phenyl ring dictates VAP-1 binding affinity. While 3-(4-Aminophenoxy)benzylamine (meta-substituted) shows negligible inhibition (IC50 > 100,000 nM) [1], its regioisomer, 4-(4-Aminophenoxy)benzylamine (para-substituted), demonstrates a measurable, albeit moderate, IC50 of 340 nM against human VAP-1 in a comparable assay system [2]. This 294-fold difference in potency highlights the critical importance of precise regioisomeric control when selecting a compound for VAP-1 research.

VAP-1 SSAO regioisomer

MAO-B Inhibition Profile: 3-(4-Aminophenoxy)benzylamine Demonstrates Weak, Non-Selective Monoamine Oxidase Activity

Beyond VAP-1, the compound's interaction with monoamine oxidase B (MAO-B) is also characterized by low affinity. In an assay using rat MAO-B and benzylamine as a substrate, 3-(4-Aminophenoxy)benzylamine showed an IC50 of 685,000 nM (685 µM) [1]. This weak inhibition contrasts with known MAO-B inhibitors, which typically achieve nanomolar potencies. Furthermore, the compound exhibits a similar level of weak inhibition against MAO-A (IC50 = 3,100 nM) [2], indicating a lack of selectivity between the two MAO isoforms.

MAO-B monoamine oxidase selectivity

Antibacterial Activity Potential: Class-Level Evidence from 4-(4'-Aminophenoxy)benzyl-Containing Compounds

While direct antibacterial data for 3-(4-Aminophenoxy)benzylamine is not available, a class-level inference can be drawn from a related patent (US3940441). Compounds containing the 4-(4'-aminophenoxy)benzyl moiety, specifically N,N'-bisphenoxybenzyl-bridged diamides, have demonstrated broad-spectrum antibacterial activity in vitro [1]. For example, N,N'-bis[4-(4'-nitrophenoxy)benzyl]-1,8-octanediamine, a structurally related compound, exhibited bacteriostatic activity against Staphylococcus aureus at a minimum effective concentration (MEC) of 0.0005 mg/mL and against Pseudomonas aeruginosa at 0.75 mg/mL [2]. This suggests that the 4-(4'-aminophenoxy)benzyl substructure, present in the target compound, may confer similar antimicrobial properties.

antibacterial antimicrobial Staphylococcus aureus

Optimized Application Scenarios for 3-(4-Aminophenoxy)benzylamine in Research and Development


Use as a Negative Control Compound in VAP-1/SSAO Inhibitor Screening Assays

The exceptionally weak VAP-1 inhibitory activity of 3-(4-Aminophenoxy)benzylamine (IC50 > 100,000 nM) makes it a rigorously validated negative control for high-throughput screening campaigns targeting VAP-1/SSAO. Its inclusion in assay plates provides a reliable baseline to differentiate true hits from assay noise, ensuring that observed inhibition is due to specific compound-target engagement [1].

Defining Structural Activity Relationships (SAR) for Benzylamine-Based VAP-1 Ligands

The >294-fold difference in VAP-1 affinity between the meta- and para-substituted regioisomers of (4-aminophenoxy)benzylamine provides a critical data point for medicinal chemists exploring SAR around the benzylamine scaffold. Procuring and testing this specific meta-isomer allows research teams to map the precise geometric requirements for VAP-1 binding and to design next-generation inhibitors with improved potency and selectivity [2].

A Reference Compound for Evaluating MAO-B Off-Target Effects in Amine Oxidase Research

Given its weak and non-selective inhibition of MAO-A and MAO-B (IC50 = 3,100 nM and 685,000 nM, respectively), this compound serves as an effective tool to assess potential MAO-mediated off-target liabilities of novel VAP-1 inhibitors. Its low affinity confirms that any observed MAO inhibition in a compound series is likely due to the test article itself, not to the control compound [3].

A Versatile Building Block for the Synthesis of Novel Antibacterial Diamides

Based on the class-level antibacterial activity of compounds containing the 4-(4'-aminophenoxy)benzyl moiety, 3-(4-Aminophenoxy)benzylamine can be utilized as a key intermediate in the synthesis of novel bridged diamides. The free amine groups provide handles for further functionalization, such as acylation or alkylation, to generate a library of compounds for antimicrobial screening [4].

Quote Request

Request a Quote for 3-(4-Aminophenoxy)-benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.